2-Octen-4-one

Description

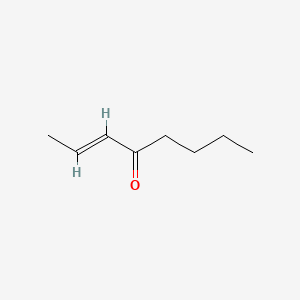

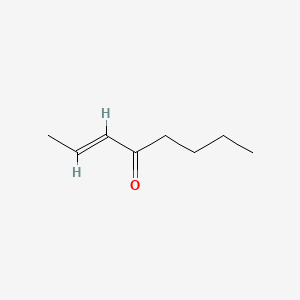

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDLEUPBHMCPQV-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fruity floral odour | |

| Record name | 2-Octen-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-Octen-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.842 | |

| Record name | 2-Octen-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4643-27-0, 22286-99-3 | |

| Record name | 2-Octen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022286993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octen-4-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oct-2-en-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NB51LMXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Octen-4-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Octen-4-one. It is an α,β-unsaturated ketone with applications in the flavor and fragrance industry. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological implications, specifically focusing on the mechanism of oxidative stress induction. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, systematically named (E)-oct-2-en-4-one, is an organic compound classified as an enone. Its structure consists of an eight-carbon chain with a ketone functional group at the fourth position and a double bond between the second and third carbons. The "(E)" designation indicates that the substituents on the double bond are on opposite sides, resulting in a trans configuration.

SMILES: CCCCC(=O)/C=C/C[1]

InChI: InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [2][3] |

| Molecular Weight | 126.20 g/mol | [1][2] |

| CAS Number | 4643-27-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 179.0-180.0 °C at 760 mmHg | [5] |

| Density | 0.835-0.842 g/cm³ | [1] |

| Refractive Index | 1.440-1.446 at 20 °C | [1][5] |

| Solubility | Insoluble in water; soluble in alcohol and fats. | [1] |

| Flash Point | 57.78 °C (136.00 °F) | [5] |

| logP (o/w) | 2.157 (estimated) | [5] |

Experimental Protocols

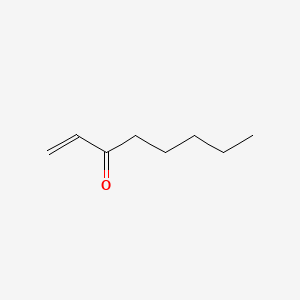

Synthesis of this compound via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation provides a general and effective method for the synthesis of α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. For the synthesis of this compound, pentanal would react with propanone (acetone).

Reaction: Pentanal + Propanone → (E)-Oct-2-en-4-one + H₂O

Materials:

-

Pentanal

-

Propanone (Acetone)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

Ethanol (95%)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for neutralization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine pentanal (1 equivalent) and propanone (1.2 equivalents) in 95% ethanol.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10%) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Logical Workflow for Claisen-Schmidt Condensation:

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

¹H NMR (Proton NMR):

-

Experimental Conditions: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Expected Chemical Shifts and Multiplicities:

-

~0.9 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the butyl chain.

-

~1.3-1.6 ppm (multiplet, 4H): Methylene groups (-CH₂-CH₂-) of the butyl chain.

-

~2.5 ppm (triplet, 2H): Methylene group adjacent to the carbonyl group (-CH₂-C=O).

-

~6.1 ppm (doublet, 1H): Vinylic proton at the C2 position (=CH-).

-

~6.8 ppm (doublet of triplets, 1H): Vinylic proton at the C3 position (-CH=).

-

~1.9 ppm (doublet of doublets, 3H): Methyl group attached to the double bond (CH₃-CH=).

-

¹³C NMR (Carbon NMR):

-

Experimental Conditions: Similar to ¹H NMR, a solution of the compound in a deuterated solvent is used.

-

Expected Chemical Shifts:

-

~13.9 ppm: Terminal methyl carbon (-CH₃).

-

~17.8 ppm: Methyl carbon attached to the double bond (CH₃-CH=).

-

~22.4, 26.2, 40.5 ppm: Methylene carbons of the butyl chain.

-

~131.7 ppm: Vinylic carbon at the C2 position (=CH-).

-

~148.1 ppm: Vinylic carbon at the C3 position (-CH=).

-

~201.0 ppm: Carbonyl carbon (C=O).

-

-

Experimental Conditions: The IR spectrum can be obtained using a neat liquid sample between salt plates (e.g., NaCl or KBr) or as a gas-phase spectrum.

-

Expected Vibrational Frequencies:

-

~2870-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1670-1690 cm⁻¹: Strong absorption due to the C=O stretching of the α,β-unsaturated ketone. The conjugation lowers the frequency compared to a saturated ketone.

-

~1630-1650 cm⁻¹: C=C stretching vibration of the double bond.

-

~970 cm⁻¹: Strong absorption due to the out-of-plane bending of the trans-vinylic C-H bonds.

-

-

Experimental Conditions: Electron Ionization (EI) at 70 eV is a common method for analyzing volatile compounds like this compound.

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 126 corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 83: Loss of the propyl radical (•C₃H₇) via alpha-cleavage adjacent to the carbonyl group.

-

m/z = 69: A prominent peak resulting from McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule.

-

m/z = 55: Further fragmentation of the m/z = 83 ion.

-

m/z = 41: Allylic cation fragment.

-

-

Biological Activity and Signaling Pathways

While this compound is primarily known for its sensory properties, as an α,β-unsaturated ketone, it possesses electrophilic reactivity that can have biological consequences. The primary mechanism of toxicity for this class of compounds is the induction of oxidative stress.

Mechanism of Oxidative Stress Induction

The electrophilic nature of the β-carbon in the α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack by biological molecules, most notably the sulfhydryl group of cysteine residues in proteins and in the antioxidant glutathione (B108866) (GSH).

Depletion of Glutathione: this compound can react with glutathione via a Michael addition reaction, catalyzed by glutathione S-transferases (GSTs). This reaction forms a covalent adduct, leading to the depletion of the cellular pool of reduced glutathione. Since GSH is a critical component of the cell's antioxidant defense system, its depletion impairs the cell's ability to neutralize reactive oxygen species (ROS).

Generation of Reactive Oxygen Species (ROS): The depletion of GSH and the direct interaction of this compound with other cellular components can disrupt mitochondrial function, leading to an increase in the production of ROS, such as superoxide (B77818) anion (O₂⁻•) and hydrogen peroxide (H₂O₂).

Cellular Response to Oxidative Stress: The accumulation of ROS and the depletion of GSH trigger a cellular stress response. This can activate signaling pathways such as the Keap1-Nrf2 pathway, which leads to the upregulation of antioxidant and detoxification enzymes. However, severe or prolonged oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately resulting in apoptosis or necrosis.

Signaling Pathway for Oxidative Stress Induction:

Caption: Oxidative stress pathway induced by this compound.

Conclusion

This compound is a well-characterized α,β-unsaturated ketone with established physicochemical properties. Its synthesis is readily achievable through standard organic reactions like the Claisen-Schmidt condensation. While it has found applications in the flavor and fragrance industry, its inherent electrophilic reactivity warrants consideration of its potential biological effects. The primary mechanism of its bioactivity is likely the induction of oxidative stress through the depletion of cellular antioxidants and the generation of reactive oxygen species. This technical guide provides a foundational understanding of this compound for professionals engaged in chemical research and development.

References

- 1. Claisen-Schmidt Condensation [cs.gordon.edu]

- 2. Identify the peaks in the mass spectrum of octan-4-one that corre... | Study Prep in Pearson+ [pearson.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. acp.copernicus.org [acp.copernicus.org]

An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of 2-Octen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octen-4-one (B1580557), a volatile organic compound with a characteristic fruity, mushroom-like aroma, has been identified as a natural constituent in certain food products, most notably roasted hazelnuts. Its biosynthesis is intricately linked to the lipid peroxidation of linoleic acid, a common fatty acid in many organisms. This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence and its proposed biosynthetic pathway, primarily in fungi. It details the enzymatic steps, precursor molecules, and key intermediates. Furthermore, this guide outlines detailed experimental protocols for the extraction, identification, and quantification of this compound from natural sources, and for the characterization of its biosynthetic enzymes. Quantitative data for this compound and related C8 volatile compounds are presented in structured tables for comparative analysis. Diagrams illustrating the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Natural Occurrence of this compound

This compound has been reported as a naturally occurring volatile compound in a limited number of sources, primarily in thermally processed foods. Its presence is a significant contributor to the overall flavor profile of these products.

Occurrence in Food Products

The most well-documented natural source of this compound is roasted hazelnuts (Corylus avellana) .[1][2] The roasting process is crucial for its formation, suggesting it is a product of the Maillard reaction or lipid degradation at elevated temperatures. While its presence in raw hazelnuts is not definitively established, related C8 compounds are present.

This compound is also utilized as a flavoring agent in a variety of food products, including confectionery, dairy products, and beverages, typically at concentrations in the parts-per-million (ppm) range.[3]

Prospective Occurrence in Fungi

While the definitive presence of this compound as a natural product in fungi remains to be conclusively confirmed, there is substantial evidence to suggest its plausible occurrence. Fungi, particularly species within the genera Agaricus and Pleurotus, are known producers of a diverse array of C8 volatile organic compounds (VOCs), including 1-octen-3-ol (B46169), 3-octanone, and 1-octen-3-one (B146737).[3][4][5] These compounds are significant contributors to the characteristic aroma of mushrooms and are biosynthesized from fatty acid precursors.[3][4][5] Given the structural similarity of this compound to these known fungal metabolites, its natural occurrence is considered highly probable, likely as a product of a shared biosynthetic pathway.

Biosynthesis of this compound

The proposed biosynthetic pathway of this compound, particularly in fungi, originates from the enzymatic oxidation of linoleic acid. This pathway involves a series of enzymatic reactions that convert the C18 fatty acid into the C8 volatile ketone.

The key steps in the proposed pathway are:

-

Lipoxygenase-mediated Oxidation: The pathway is initiated by the enzyme lipoxygenase (LOX) , which catalyzes the dioxygenation of linoleic acid to form a hydroperoxide intermediate, specifically 10-hydroperoxy-8(E),12(Z)-octadecadienoic acid (10-HPODE).[4][6]

-

Hydroperoxide Lyase Cleavage: The unstable hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL) . This enzymatic step results in the formation of the C8 alcohol, 1-octen-3-ol , and a C10 oxo-acid, 10-oxo-decenoic acid.[6][7]

-

Oxidation to Ketone: The resulting 1-octen-3-ol is subsequently oxidized to its corresponding ketone, 1-octen-3-one , by an alcohol dehydrogenase .[8]

-

Isomerization: The final proposed step involves the isomerization of the double bond from the β,γ-position to the α,β-position, converting 1-octen-3-one into the more stable This compound . This reaction is likely catalyzed by a ketone isomerase . While direct enzymatic evidence for this specific isomerization in the context of this compound biosynthesis is still emerging, the conversion of β,γ-unsaturated ketones to their α,β-isomers is a known enzymatic and chemical process.[9]

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound from linoleic acid.

Quantitative Data

Quantitative data for this compound in natural sources is limited. However, data for structurally related C8 compounds in fungi can provide a contextual baseline for potential concentrations.

Table 1: Concentration of this compound and Related C8 Volatile Compounds in Natural Sources

| Compound | Natural Source | Concentration | Reference |

| This compound | Roasted Hazelnut Paste | Not explicitly quantified, but identified as a key odorant. | [10] |

| 1-Octen-3-ol | Agaricus bisporus (Mushroom) | 1.5 - 15 µg/g fresh weight | [3] |

| 3-Octanone | Agaricus bisporus (Mushroom) | 0.2 - 2.5 µg/g fresh weight | [3] |

| 1-Octen-3-one | Agaricus bisporus (Mushroom) | Trace amounts | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Extraction and Quantification of this compound from a Solid Matrix (e.g., Roasted Hazelnuts) using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of volatile compounds in food matrices.[10][11]

Objective: To extract and quantify this compound from a solid food sample.

Materials:

-

Roasted hazelnuts (or other solid matrix)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Analytical balance

-

Grinder

-

Saturated NaCl solution

-

Internal standard (e.g., 2-heptanone-d3 or a suitable labeled analog of this compound)

-

Methanol (for standard preparation)

Procedure:

-

Sample Preparation:

-

Grind the roasted hazelnuts to a fine powder.

-

Accurately weigh 2.0 g of the ground sample into a 20 mL headspace vial.

-

Add 5 mL of saturated NaCl solution to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatiles.

-

Spike the sample with a known amount of the internal standard solution.

-

-

HS-SPME Extraction:

-

Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

-

Place the vial in a heating block or water bath and equilibrate at 60°C for 15 minutes with gentle agitation.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

-

GC-MS Analysis:

-

After extraction, immediately retract the fiber and insert it into the GC injection port for thermal desorption at 250°C for 5 minutes.

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

-

Injector: Splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum (comparison with an authentic standard and library data).

-

Quantify the concentration of this compound using the ratio of the peak area of the analyte to the peak area of the internal standard, and by referencing a calibration curve prepared with known concentrations of this compound.

-

The following diagram outlines the experimental workflow for HS-SPME-GC-MS analysis.

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

In Vitro Enzymatic Assay for the Biosynthesis of C8 Volatiles from Linoleic Acid

This protocol is a generalized procedure for studying the enzymatic conversion of linoleic acid to C8 volatiles by fungal extracts.

Objective: To demonstrate the enzymatic production of 1-octen-3-ol and other C8 volatiles from linoleic acid using a crude enzyme extract from a fungal source.

Materials:

-

Fungal mycelia (e.g., Agaricus bisporus)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge and centrifuge tubes

-

Linoleic acid substrate solution (e.g., 10 mM in ethanol)

-

Reaction vials (e.g., 10 mL glass vials with septa)

-

HS-SPME-GC-MS setup (as described in Protocol 4.1)

Procedure:

-

Enzyme Extraction:

-

Harvest fresh fungal mycelia and freeze in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.

-

Resuspend the powder in cold phosphate buffer (e.g., 1:3 w/v).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

In a 10 mL glass vial, combine 1 mL of the crude enzyme extract with the phosphate buffer to a final volume of 2 mL.

-

Initiate the reaction by adding a small volume (e.g., 10 µL) of the linoleic acid substrate solution.

-

As a control, prepare a reaction mixture with a heat-inactivated enzyme extract (e.g., boiled for 10 minutes).

-

Seal the vials and incubate at room temperature (or the optimal temperature for the enzymes) for a specific time period (e.g., 30-60 minutes).

-

-

Analysis of Volatiles:

-

Analyze the headspace of the reaction vials for the presence of 1-octen-3-ol, 1-octen-3-one, and other C8 volatiles using the HS-SPME-GC-MS method described in Protocol 4.1.

-

-

Data Interpretation:

-

Compare the volatile profiles of the active enzyme reaction with the heat-inactivated control. The presence of C8 volatiles in the active reaction and their absence or significant reduction in the control demonstrates enzymatic activity.

-

The following diagram illustrates the workflow for the in vitro enzymatic assay.

Caption: Workflow for the in vitro enzymatic assay of C8 volatile biosynthesis.

Conclusion

This compound is a naturally occurring flavor compound with a confirmed presence in roasted hazelnuts and a strong potential for occurrence in various fungal species. Its biosynthesis is believed to follow the lipid peroxidation pathway of linoleic acid, involving a sequence of enzymatic reactions catalyzed by lipoxygenase, hydroperoxide lyase, alcohol dehydrogenase, and a putative ketone isomerase. While the complete biosynthetic pathway and the specific enzymes involved, particularly the final isomerase, require further elucidation, the information presented in this guide provides a solid foundation for researchers in the fields of food science, natural product chemistry, and drug development. The detailed experimental protocols offer practical approaches for the isolation, quantification, and further investigation of this intriguing volatile compound and its biosynthetic origins. Further research focusing on the identification and characterization of the enzymes in this pathway will be crucial for a complete understanding and potential biotechnological applications.

References

- 1. Eight-carbon volatiles in mushrooms and fungi: properties, analysis, and biosynthesis [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive analysis of the dynamic changes of volatile and non-volatile metabolites in boletus edulis during processing by HS-SPME-GC–MS and UPLC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chm.bris.ac.uk [chm.bris.ac.uk]

- 7. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Octenol - Molecule of the Month - December 2009 - HTML-only version [chm.bris.ac.uk]

- 9. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 10. zaguan.unizar.es [zaguan.unizar.es]

- 11. Sensomics analysis of key hazelnut odorants (Corylus avellana L. 'Tonda Gentile') using comprehensive two-dimensional gas chromatography in combination with time-of-flight mass spectrometry (GC×GC-TOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Octen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-unsaturated ketone, 2-Octen-4-one (CAS No: 4643-27-0). The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Note: Specific chemical shift and coupling constant data for ¹H and ¹³C NMR were not publicly available in the searched databases. The assignments would correspond to the protons and carbons in the (E)-oct-2-en-4-one structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~970 | Strong | =C-H bend (trans-alkene) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M - C₃H₅]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration.

-

Instrument Setup: The NMR spectrometer, such as a Bruker AC-300 for ¹H NMR or a Bruker HX-90 for ¹³C NMR, is set up with appropriate parameters, including the acquisition frequency, pulse sequence, and number of scans.[1]

-

Data Acquisition: The prepared sample is placed in the spectrometer's magnet, and the NMR experiment is initiated. The free induction decay (FID) signal is recorded.

-

Data Processing: The raw FID data is subjected to a Fourier transform to convert it into the frequency domain, resulting in the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The prepared sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: A small volume of the prepared sample is injected into the gas chromatograph. The compound travels through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum that provides information about the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the techniques.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and structural information.

References

2-Octen-4-one CAS number 4643-27-0 properties

An In-depth Technical Guide to 2-Octen-4-one (B1580557) (CAS: 4643-27-0)

Introduction

This compound, with the CAS Registry Number 4643-27-0, is an organic compound classified as an unsaturated ketone or an enone.[1][2][3] It is a volatile compound recognized for its distinct organoleptic properties, presenting as a colorless to pale yellow liquid.[1][4] Its aroma is often described as sweet, fruity, and slightly musty, with notes of pineapple, strawberry, and a ripe tropical nuance.[1][5][6] Due to these characteristics, this compound is primarily utilized as a flavoring agent in the food and beverage industry and as a fragrance ingredient in personal care products and air care.[7][8] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety information, and applications for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, application, and further research.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [1][9] |

| Molecular Weight | 126.20 g/mol | [4][9] |

| Appearance | Colorless to pale yellow clear liquid | [1][4][10] |

| Odor | Sweet, fruity, slightly musty, characteristic fresh strawberry | [1][6] |

| Boiling Point | 180.4°C at 760 mmHg65-66°C at 10-15 mmHg | [4][11] |

| Density | 0.833 - 0.853 g/cm³ at 20-25°C | [4][10] |

| Refractive Index | 1.440 - 1.446 at 20°C | [2][10] |

| Flash Point | 58 - 67.8°C (142 - 145°F) | [4][6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and fats | [2][5][6] |

| Vapor Pressure | 1.48 mmHg at 20°C | [6] |

| LogP (Octanol/Water) | 2.157 - 2.322 | [6][12] |

| Purity | Typically >96.0% (GC) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and identification of this compound.

-

Mass Spectrometry: Electron Ionization (EI) mass spectra are available for this compound, providing information on its fragmentation patterns.

-

Infrared (IR) Spectroscopy: Gas-phase IR spectra are also available, which can be used to identify the characteristic functional groups, such as the carbonyl (C=O) and carbon-carbon double bond (C=C) stretches.[13]

Researchers can access this data through the NIST WebBook for detailed analysis.[13]

Synthesis and Reactivity

This compound is an α,β-unsaturated ketone, a class of compounds known for its reactivity.[1] It can undergo addition reactions typical of alkenes and participate in various chemical transformations, making it a useful intermediate in organic synthesis.[1][8]

Experimental Synthesis Protocol

Several synthetic routes for this compound have been reported in the literature.[5] One documented method involves the reaction of crotonic acid with an organolithium reagent.

Reaction: Reaction of crotonic acid with n-butyllithium.[14]

Methodology:

-

Reactants: Crotonic acid and n-butyllithium.[14]

-

Solvent: Tetrahydrofuran (THF) and hexane.[14]

-

Conditions: The reaction is conducted at a low temperature of -78°C under an inert atmosphere.[14]

-

Duration: The reaction proceeds for approximately 2 hours.[14]

-

Yield: This method has a reported yield of 81%.[14]

Note: This protocol is a summary of a literature report. Researchers should consult the primary source for detailed experimental procedures, including stoichiometry, purification, and safety precautions.[14]

References

- 1. CAS 4643-27-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031301) [hmdb.ca]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 4643-27-0 [chemicalbook.com]

- 6. bedoukian.com [bedoukian.com]

- 7. axxence.de [axxence.de]

- 8. Oct-2-en-4-one | 4643-27-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. scbt.com [scbt.com]

- 10. This compound, 4643-27-0 [thegoodscentscompany.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. This compound (CAS 4643-27-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of (E)-2-Octen-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Octen-4-one is an organic compound classified as an enone, a type of unsaturated ketone.[1] It is recognized for its characteristic fruity and yeasty aroma and is utilized as a flavoring and fragrance agent.[2] A comprehensive understanding of its physical properties is essential for its application in research, particularly in the fields of food science, sensory analysis, and the development of new therapeutic agents. This guide provides a detailed overview of the key physical characteristics of (E)-2-Octen-4-one, supported by experimental protocols for their determination.

Data Presentation: Physical Properties of (E)-2-Octen-4-one

The quantitative physical data for (E)-2-Octen-4-one are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 126.199 | g/mol | - | PubChem[3] |

| Appearance | Colorless to pale yellow liquid | - | - | The Good Scents Company[4] |

| Boiling Point | 179.0 - 180.0 | °C | 760.00 mm Hg | The Good Scents Company |

| Melting Point | Not Available | - | - | Human Metabolome Database[1] |

| Density | 0.835 - 0.842 | g/cm³ | 25.00 °C | The Good Scents Company[4] |

| Refractive Index | 1.440 - 1.446 | - | 20.00 °C | The Good Scents Company[4] |

| Solubility in Water | Partially soluble | - | - | Scribd[5] |

| Solubility in Organic Solvents | Soluble in ethanol | - | - | Scribd[5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of liquid ketones like (E)-2-Octen-4-one.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Small-scale distillation apparatus (including a round-bottom flask, condenser, and collection vessel) or a Thiele tube setup

-

Heating mantle or sand bath

-

Thermometer

-

Boiling chips

Procedure (Distillation Method):

-

Place a small volume of (E)-2-Octen-4-one into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

Measure and record the mass of a clean, dry pycnometer or graduated cylinder.

-

Add a known volume of (E)-2-Octen-4-one to the pycnometer or graduated cylinder.

-

Measure and record the combined mass of the container and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume. For higher accuracy, this measurement should be performed at a controlled temperature.

Determination of Solubility

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes

Procedure:

-

To a test tube, add a small, measured amount of (E)-2-Octen-4-one (e.g., 1 mL).

-

Add a small, measured amount of the solvent to be tested (e.g., water or ethanol) to the same test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring for a set period.

-

Observe the mixture to see if a single, clear phase (soluble/miscible) is formed or if two distinct layers remain (insoluble/immiscible). The degree of solubility can be qualitatively described (e.g., slightly soluble, soluble, very soluble).

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound such as (E)-2-Octen-4-one.

References

The Dichotomous Reactivity of α,β-Unsaturated Ketones: A Technical Guide for Drug Development Professionals

Abstract

α,β-Unsaturated ketones are a pivotal class of synthons in organic chemistry, particularly within the realm of pharmaceutical development. Their unique electronic structure, characterized by a conjugated system, imparts a dual electrophilicity at the carbonyl carbon and the β-carbon. This duality allows for two primary modes of nucleophilic attack: direct (1,2) addition to the carbonyl group and conjugate (1,4 or Michael) addition to the β-carbon. The regioselectivity of this addition is a critical determinant in the synthesis of complex molecular architectures and is influenced by a delicate interplay of factors including the nature of the nucleophile, the substrate, and the reaction conditions. This technical guide provides an in-depth exploration of the reactivity of α,β-unsaturated ketones, offering a comprehensive resource for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate a thorough understanding and practical application of these versatile chemical entities.

Introduction: The Electronic Landscape of α,β-Unsaturated Ketones

The characteristic reactivity of α,β-unsaturated ketones stems from the conjugation between the carbon-carbon double bond and the carbonyl group. This extended π-system delocalizes the electron density across the O=C-C=C framework. Resonance theory illustrates that this delocalization results in a partial positive charge on both the carbonyl carbon (C2) and the β-carbon (C4), rendering both susceptible to nucleophilic attack.[1][2]

The carbonyl carbon, being directly bonded to the highly electronegative oxygen atom, is considered a "hard" electrophilic center. Conversely, the β-carbon, where the positive charge is induced through resonance, is a "soft" electrophilic center. This distinction, as described by Hard and Soft Acid and Base (HSAB) theory, is fundamental to predicting the outcome of nucleophilic additions.[3]

Modes of Nucleophilic Addition: A Tale of Two Pathways

The dual electrophilicity of α,β-unsaturated ketones leads to a competitive reaction landscape where two principal pathways, 1,2-addition and 1,4-addition, vie for dominance. The prevailing pathway is dictated by the principle of kinetic versus thermodynamic control.[2][4][5]

-

1,2-Addition (Direct Addition): This kinetically favored pathway involves the nucleophilic attack at the hard electrophilic carbonyl carbon. The reaction is typically fast and often irreversible, especially with strong, highly reactive nucleophiles.[2][4]

-

1,4-Addition (Conjugate or Michael Addition): This thermodynamically favored pathway involves the nucleophilic attack at the soft electrophilic β-carbon. While the initial attack may be slower, the resulting enolate intermediate is resonance-stabilized, leading to a more stable final product. This pathway is characteristic of softer, less reactive nucleophiles.[2][4][6]

The interplay between these two pathways is a crucial consideration in synthetic design, and understanding the factors that govern the regioselectivity is paramount for achieving the desired chemical transformation.

Factors Influencing Regioselectivity

The outcome of the nucleophilic addition to an α,β-unsaturated ketone is not arbitrary but is governed by a set of well-defined parameters.

The Nature of the Nucleophile

The "hardness" or "softness" of the nucleophile is the most significant determinant of the reaction pathway.

-

Hard Nucleophiles: These are typically characterized by a high charge density, are highly electronegative, and are not easily polarizable. They react preferentially at the hard electrophilic carbonyl carbon, leading to 1,2-addition products. Examples include:

-

Soft Nucleophiles: These have a lower charge density, are less electronegative, and are more polarizable. They favor attack at the soft electrophilic β-carbon, resulting in 1,4-addition products. Examples include:

The Role of the Substrate

The structure of the α,β-unsaturated ketone itself can influence the regioselectivity. Steric hindrance around the carbonyl group can disfavor 1,2-addition, thereby promoting 1,4-addition, even with harder nucleophiles.[1]

Catalysts and Additives

The addition of certain catalysts can dramatically alter the course of the reaction. A classic example is the use of copper(I) salts (e.g., CuI, CuBr) with Grignard reagents. In the absence of a copper catalyst, Grignard reagents typically yield the 1,2-addition product. However, the in-situ formation of an organocuprate-like species upon the addition of a catalytic amount of a copper salt redirects the reaction towards the 1,4-addition pathway.[1]

Reaction Conditions

Temperature can play a crucial role, particularly when the 1,2-addition is reversible. At lower temperatures, the faster-forming kinetic product (1,2-addition) may be isolated. At higher temperatures, the reaction may reach equilibrium, favoring the formation of the more stable thermodynamic product (1,4-addition).[5]

Quantitative Data on Regioselectivity

The following table summarizes the regioselectivity of various nucleophiles with α,β-unsaturated ketones, providing a quantitative perspective on the principles discussed.

| Enone Substrate | Nucleophile | Catalyst/Additive | Solvent | Temp (°C) | Ratio (1,4:1,2) | Yield (%) | Reference |

| Cyclohexenone | EtMgBr | - | THF | 0 | - | 95 (1,2-product) | [7] |

| Cyclohexenone | EtMgBr | 5 mol% CuCl, 6 mol% Taniaphos | Et₂O | 0 | 95:5 | >98 | [11] |

| Benzylideneacetone | MeMgBr | - | - | - | Predominantly 1,2 | - | [11] |

| Benzylideneacetone | MeMgBr | CuCl (catalytic) | - | - | Predominantly 1,4 | - | [1] |

| Chalcone | Cinnamaldehyde | DBU, Ionic Liquid | CH₂Cl₂ | RT | - | 75 (1,4-product) | [12] |

| α,β-γ,δ-unsaturated ketone | Alkyl Grignard Reagents | - | - | - | Exclusive 1,4 | High | [13] |

| α,β-γ,δ-unsaturated ketone | Aryl Grignard Reagents | - | - | - | Mixture of 1,2 and 1,4 | Mixed | [13] |

| Thiochromones | PhMgBr | CuBr·SMe₂ | THF | -78 to rt | - | 89 (1,4-product) | [1] |

Experimental Protocols

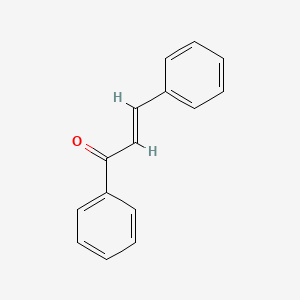

Synthesis of an α,β-Unsaturated Ketone via Aldol Condensation

This protocol describes the synthesis of benzalacetophenone (chalcone) from benzaldehyde (B42025) and acetophenone (B1666503).

Materials:

-

Benzaldehyde (4.3 mol)

-

Acetophenone (4.3 mol)

-

Sodium hydroxide (B78521) (5.5 mol)

-

Water

-

Ice

Equipment:

-

5.5 L bottle with a stirrer

-

Large vessel for an ice bath

-

Büchner funnel

-

Filtration flask

Procedure:

-

Prepare a solution of 218 g (5.5 moles) of sodium hydroxide in 1960 g of water and 1000 g of 95% ethanol in a 5.5 L bottle.

-

Place the bottle in an ice bath and begin stirring.

-

Add 520 g (4.3 moles) of acetophenone to the alkaline solution.

-

Immediately add 460 g (4.3 moles) of benzaldehyde.

-

Maintain the reaction temperature between 15°C and 30°C with vigorous stirring.

-

After approximately 30 minutes, you may inoculate the mixture with a small crystal of benzalacetophenone to induce crystallization.

-

Continue stirring for 2-3 hours until the mixture becomes a thick paste.

-

Remove the stirrer and leave the mixture in an icebox for about 10 hours.

-

Cool the mixture in a freezing bath and collect the solid product by vacuum filtration on a large Büchner funnel.

-

Wash the product with water until the washings are neutral to litmus (B1172312) paper.

-

Finally, wash the product with 200 cc of cold (0°C) 95% ethanol.

-

Air-dry the crude product. The expected yield is approximately 880 g (97%).

-

The crude product can be purified by recrystallization from 95% ethanol.[14]

Protocol for 1,4-Addition of a Gilman Reagent to Cyclohexenone

This protocol provides a general procedure for the copper-catalyzed 1,4-addition of a Grignard reagent, which forms a Gilman-like reagent in situ.

Materials:

-

Copper(I) chloride (CuCl, 0.05 mmol)

-

Chiral ligand (e.g., (R,R)-TaniaPhos, 0.055 mmol)

-

Anhydrous diethyl ether (5 mL)

-

Cyclohexenone (1.0 mmol)

-

Grignard reagent (e.g., 1.2 mL of a 1.0 M solution of EtMgBr in THF, 1.2 mmol)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Flame-dried, two-neck round-bottom flask

-

Magnetic stir bar

-

Argon atmosphere setup

-

Cryocool bath

-

Syringes

-

Rotary evaporator

-

Flash column chromatography setup

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add CuCl (0.05 mmol) and the chiral ligand (0.055 mmol).

-

Add 5 mL of anhydrous diethyl ether and stir the mixture at room temperature for 15 minutes to form the catalyst complex.

-

Cool the resulting suspension to -20 °C in a cryocool bath.

-

Add cyclohexenone (1.0 mmol) to the reaction mixture.

-

Slowly add the Grignard reagent (1.2 mmol) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction at -20 °C for 1 hour (monitor by TLC).

-

Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution at -20 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[15]

Protocol for 1,2-Addition of an Organolithium Reagent to an Enone

This protocol describes a general procedure for the 1,2-addition of an organolithium reagent to an aldehyde or ketone.

Materials:

-

Aldehyde or ketone (1.0 equiv)

-

Organolithium reagent (e.g., methyllithium (B1224462) in Et₂O, 1.1 equiv)

-

Anhydrous diethyl ether or THF

-

Aqueous acid (e.g., 1 M H₂SO₄ or saturated NH₄Cl)

Equipment:

-

Flame-dried round-bottom flask

-

Magnetic stir bar

-

Argon atmosphere setup

-

Dry ice/acetone bath

-

Syringes

-

Separatory funnel

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the enone (1.0 equiv) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent (1.1 equiv) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., distillation or chromatography).[16]

Visualization of Reaction Pathways and Concepts

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Caption: General pathways for 1,2- and 1,4-addition to α,β-unsaturated ketones.

Caption: Key factors governing the regioselectivity of nucleophilic addition.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 7. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 2-Octen-4-one as a Flavor and Fragrance Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octen-4-one (B1580557) is an organic compound classified as an enone, a type of unsaturated ketone. It is a significant contributor to the flavor and aroma profiles of a variety of foods and is also utilized in the fragrance industry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, sensory characteristics, natural occurrence, synthesis, analytical methods, and the biochemical pathways involved in its perception.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct fruity and floral odor.[1] Key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 4643-27-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.835 - 0.842 g/cm³ | [1] |

| Boiling Point | 179.0 - 180.0 °C at 760 mmHg | [3] |

| Refractive Index | 1.440 - 1.446 | [1] |

| Solubility | Insoluble in water; soluble in fats and ethanol. | [1] |

| FEMA Number | 3603 | [1] |

| JECFA Number | 1129 | [4] |

Flavor and Fragrance Profile

This compound possesses a complex and potent aroma and flavor profile, making it a versatile ingredient. Its sensory characteristics are described using a variety of terms, highlighting its multifaceted nature.

Organoleptic Properties

| Attribute | Descriptors | Reference(s) |

| Odor | Fruity, floral, green, mushroom, tropical, yeasty, jam-like, metallic.[3][5] Very powerful green fruity odor reminiscent of mangos. | [5] |

| Taste | Sweet, fruity, pineapple, strawberry with a ripe tropical nuance.[2] Also described as having vegetable, green, earthy, horseradish, fishy, ketonic, onion, musty, yeasty, bready, and fermented notes at 2.00 ppm. | [6] |

Sensory Thresholds

Quantitative data on the precise odor and taste detection thresholds of this compound in water is limited in publicly available literature. However, its taste characteristics are noted at a concentration of 30 ppm, where it is described as sweet, fruity, with pineapple and strawberry notes and a ripe tropical nuance.[2]

Natural Occurrence

This compound is a naturally occurring volatile compound found in a variety of food products. Its presence contributes to the characteristic aroma and flavor of these foods.

| Food Source | Reference(s) |

| Roasted Hazelnuts | [2] |

| Wheaten Bread | [2] |

| White Bread | [2] |

| Breakfast Cereals (detected, not quantified) | [3] |

| Nuts (detected, not quantified) | [3] |

Signaling Pathways of Perception

The perception of this compound as a flavor and fragrance compound involves complex biochemical signaling cascades in the olfactory and gustatory systems.

Olfactory Signaling Pathway

The sense of smell is initiated by the binding of odorant molecules, such as this compound, to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. This binding event triggers a signal transduction cascade, leading to the perception of smell.

References

- 1. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031301) [hmdb.ca]

- 4. femaflavor.org [femaflavor.org]

- 5. perfumersworld.com [perfumersworld.com]

- 6. This compound, 4643-27-0 [thegoodscentscompany.com]

Unveiling the Aromatic Landscape of Octenone Isomers: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals, this in-depth technical guide explores the diverse olfactory properties of various octenone isomers. By delving into their distinct scent characteristics, odor thresholds, and the underlying molecular mechanisms of their perception, this document aims to provide a comprehensive resource for the scientific community.

The intricate world of olfaction is profoundly influenced by the subtle structural variations of odorant molecules. Isomers, compounds with the same molecular formula but different structural arrangements, often exhibit remarkably different scent profiles, ranging from pleasant to pungent. Octenones, a class of unsaturated ketones, serve as a compelling case study in this regard. Found in a variety of natural sources, from mushrooms to fruits, their diverse aromas play a significant role in the flavor and fragrance industry and offer valuable insights into the structure-activity relationships that govern our sense of smell. This guide synthesizes key data on the olfactory properties of different octenone isomers, details the experimental protocols for their characterization, and visualizes the fundamental signaling pathways involved in their perception.

Quantitative Olfactory Data of Octenone Isomers

The olfactory characteristics of octenone isomers are diverse, with small changes in the position of the double bond or carbonyl group leading to significant shifts in perceived aroma and potency. The following table summarizes the available quantitative and descriptive data for several octenone isomers.

| Isomer | Structure | Odor Description | Odor Threshold | References |

| 1-Octen-3-one (B146737) | CH₂(CH₂)₄C(O)CH=CH₂ | Strong metallic, mushroom-like | 0.03 - 1.12 µg/m³ | [1][2] |

| 2-Octanone (B155638) | CH₃(CH₂)₅C(O)CH₃ | Musty, ketonic, blue and parmesan cheese-like, earthy, dairy nuances. Floral, green, fruity (unripe apple). | ~3 ppt (B1677978) (in mice) | [3][4] |

| 3-Octanone | CH₃(CH₂)₄C(O)CH₂CH₃ | Pungent | 6.0 ppm | [5] |

| (E)-3-Octen-2-one | CH₃(CH₂)₃CH=CHC(O)CH₃ | Sweet, berry, butter, lemon, spicy, earthy, herbal, blueberry note. | Not available | [6][] |

| 2-Octen-4-one | CH₃(CH₂)₃C(O)CH=CHCH₃ | Sweet, fruity, slightly musty, fresh strawberry, yeasty, jammy, tropical fruity, mushroom, metallic. | Not available | |

| 5-Octen-2-one | CH₃CH₂CH=CHCH₂CH₂C(O)CH₃ | Not specified for fragrance or flavor use. | Not available | [8] |

| (Z)-5-Octen-2-one | cis-CH₃CH₂CH=CHCH₂CH₂C(O)CH₃ | Not specified. | Not available | [9] |

The Molecular Basis of Olfactory Perception: A Signaling Cascade

The detection of odorants like octenone isomers is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a sophisticated intracellular signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing.

Experimental Protocols for Olfactory Characterization

A multi-faceted approach is required to thoroughly characterize the olfactory properties of octenone isomers. This typically involves a combination of analytical chemistry techniques and physiological assays.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Methodology:

-

Sample Preparation: Pure octenone isomers are diluted in an appropriate solvent (e.g., diethyl ether or pentane) to a series of concentrations. For complex mixtures containing octenones, such as mushroom volatiles, headspace solid-phase microextraction (SPME) or steam distillation can be used for extraction.[10][11][12]

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS). The oven temperature is programmed to separate the volatile compounds based on their boiling points and polarity.[10]

-

Olfactometry: The column effluent is split between a conventional detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port. A trained panelist sniffs the effluent and records the retention time and a description of any perceived odors.

-

Data Analysis: The olfactometry data is correlated with the chromatogram from the conventional detector to identify the compounds responsible for the specific odors.

Human Sensory Panel Evaluation

To determine the odor detection threshold and obtain detailed descriptive profiles, a trained human sensory panel is employed.

Methodology:

-

Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and scale the intensity of various standard odorants.

-

Sample Presentation: Octenone isomers are presented to the panelists in a controlled environment using an olfactometer, which delivers a precise concentration of the odorant in a stream of purified air. A forced-choice method, such as a three-alternative forced-choice (3-AFC) test, is commonly used to determine the detection threshold.[4]

-

Descriptive Analysis: For supra-threshold concentrations, panelists provide detailed descriptions of the odor quality using a standardized lexicon of terms.

-

Data Analysis: The detection threshold is typically calculated as the concentration at which 50% of the panelists can correctly identify the odorant. Descriptive data is compiled to create a sensory profile for each isomer.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in olfactory sensory neurons in response to odorant stimulation. This technique can be used to investigate the activation of specific olfactory receptors by octenone isomers.

Methodology:

-

Cell Preparation: Olfactory sensory neurons are acutely dissociated from the olfactory epithelium of a model organism (e.g., mouse) or olfactory receptors are heterologously expressed in cell lines (e.g., HEK293 cells or Xenopus oocytes).

-

Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane. In the whole-cell configuration, the membrane patch is ruptured to allow electrical access to the cell's interior.

-

Odorant Application: A solution containing a specific octenone isomer is applied to the cell via a perfusion system.

-

Data Acquisition and Analysis: The resulting changes in membrane current or voltage are recorded and analyzed to determine the dose-response relationship and the efficacy and potency of the isomer in activating the olfactory receptor.[6][13]

Calcium Imaging

Calcium imaging is a fluorescence microscopy technique used to monitor the intracellular calcium concentration in olfactory sensory neurons as an indicator of neuronal activity.

Methodology:

-

Cell Preparation and Loading: Dissociated olfactory sensory neurons or intact olfactory epithelium preparations are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[14]

-

Microscopy: The prepared cells are placed on a microscope stage equipped with a fluorescence imaging system.

-

Odorant Stimulation: A solution of an octenone isomer is perfused over the cells.

-

Image Acquisition and Analysis: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels upon odorant stimulation, are recorded over time. The magnitude and kinetics of the calcium response provide a measure of the neuronal activation by the specific isomer.[][14]

Structure-Odor Relationships of Octenone Isomers

The olfactory perception of an octenone isomer is intrinsically linked to its molecular structure. Key structural features that influence odor include the position of the carbonyl group, the location and geometry of the carbon-carbon double bond, and the presence of any chiral centers.

For instance, the distinct "mushroom" aroma of 1-octen-3-one is highly specific to its structure. Moving the carbonyl group or the double bond to other positions in the carbon chain, as seen in other octenone isomers, results in drastically different scent profiles, such as the "cheesy" and "fruity" notes of 2-octanone or the "sweet" and "spicy" character of (E)-3-octen-2-one.[2][3][6] Furthermore, the geometry of the double bond (E/Z isomerism) can also lead to different odor perceptions, as is commonly observed with other unsaturated odorants.[15]

The activation of specific olfactory receptors is also highly dependent on the isomer's structure. For example, studies on the mosquito olfactory receptor AaOR8 have shown that it is highly sensitive to 1-octen-3-ol, a related compound, and that shifting the position of the hydroxyl group (analogous to the carbonyl group in octenones) or altering the carbon chain length significantly reduces the receptor's response.[16] This highlights the precise molecular recognition that occurs at the receptor level, which ultimately underlies our ability to discriminate between different isomers.

Conclusion

The study of octenone isomers provides a fascinating window into the chemical ecology of olfaction and the principles of structure-activity relationships. The significant variations in their olfactory properties underscore the remarkable specificity of the olfactory system. For researchers in flavor and fragrance chemistry, a detailed understanding of these nuances is crucial for the development of novel and targeted aroma profiles. For scientists in drug development, the olfactory system serves as a valuable model for understanding ligand-receptor interactions, and the methodologies outlined in this guide are broadly applicable to the characterization of other bioactive small molecules. Further research, particularly in elucidating the specific olfactory receptors for each octenone isomer and obtaining a more complete quantitative dataset of their odor thresholds, will undoubtedly continue to advance our understanding of the chemical senses.

References

- 1. Effects of 3-octen-2-one on human olfactory receptor responses to vanilla flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. Showing Compound 3-Octen-2-one (FDB011611) - FooDB [foodb.ca]

- 8. 5-octen-2-one, 36359-70-3 [thegoodscentscompany.com]

- 9. (Z)-5-octen-2-one, 22610-86-2 [thegoodscentscompany.com]

- 10. Note 18: Determination of Volatile Organic Compounds In Mushrooms [sisweb.com]

- 11. researchgate.net [researchgate.net]

- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 13. researchgate.net [researchgate.net]

- 14. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. smell [chm.bris.ac.uk]

- 16. researchgate.net [researchgate.net]

The Natural Occurrence, Isolation, and Biological Significance of 2-Octen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octen-4-one is a naturally occurring unsaturated ketone that contributes to the characteristic aroma and flavor profiles of various food products. Notably present in roasted hazelnuts and bread, this volatile compound is recognized for its fruity, peach-like, and sometimes yeasty, mushroom-like scent.[1] Its organoleptic properties have led to its use as a flavoring agent in the food industry. This technical guide provides an in-depth overview of the discovery, isolation, and potential biological relevance of this compound, with a focus on experimental methodologies and quantitative data for researchers and professionals in drug development and related scientific fields.

Natural Sources and Quantitative Analysis

This compound has been identified as a volatile component in a limited number of natural sources, primarily as a product of thermal degradation of lipids during cooking processes such as roasting and baking.

While specific quantitative data for this compound is scarce in publicly available literature, data for structurally similar volatile ketones, such as 5-methyl-(E)-2-hepten-4-one in hazelnuts, provides an indication of the concentration ranges that can be expected. The formation of these ketones is significantly influenced by processing conditions.

Table 1: Quantitative Data for a Structurally Related Ketone in Hazelnuts

| Compound | Matrix | Processing | Concentration (µg/kg) | Reference |

| 5-methyl-(E)-2-hepten-4-one | Hazelnut Oil | Unroasted | 6.4 | [2] |

| 5-methyl-(E)-2-hepten-4-one | Hazelnut Oil | Roasted | 315.8 | [2] |

Note: This data is for a related compound and serves as an estimate for the potential concentration of similar ketones in this matrix.

Experimental Protocols: Isolation and Characterization

The isolation and characterization of this compound from natural sources typically involve the extraction of volatile organic compounds (VOCs) followed by chromatographic and spectrometric analysis. The following is a generalized protocol based on methods used for volatile analysis in hazelnuts and bread.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile and semi-volatile compounds in food matrices.

1. Sample Preparation:

-

For solid samples (e.g., roasted hazelnuts, bread crust), cryogenically grind the material to a fine powder to increase the surface area.

-

Weigh a precise amount of the powdered sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

(Optional) Add a known amount of an appropriate internal standard for quantitative analysis.

-

Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific equilibration time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) under constant agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for a specific desorption time (e.g., 5 minutes) to transfer the analytes to the GC column.

-

Gas Chromatography:

- Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

- Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

- Carrier Gas: Use helium at a constant flow rate.

-

Mass Spectrometry:

- Ionization: Use Electron Ionization (EI) at 70 eV.

- Mass Range: Scan a mass range of m/z 35-350.

- Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

Biosynthesis and Formation Pathway

The formation of this compound in nature, particularly during the roasting of nuts and baking of bread, is primarily attributed to the thermal degradation of polyunsaturated fatty acids, such as linoleic acid and oleic acid.[3] While a complete, specific enzymatic pathway for its de novo biosynthesis in plants or microorganisms is not well-documented, a plausible formation pathway can be proposed based on lipid metabolism.

The following diagram illustrates a hypothetical pathway for the formation of this compound from the oxidation of linoleic acid.

Caption: Hypothetical pathway of this compound formation from linoleic acid.

Biological Activity and Signaling Pathways